1-(3-(4-Bromophenoxy)propyl)-4-methylpiperidine
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule. Unfortunately, the specific molecular structure for “1-(3-(4-Bromophenoxy)propyl)-4-methylpiperidine” is not provided in the sources I found .Chemical Reactions Analysis
The analysis of chemical reactions involves understanding how a compound reacts with others. The exact chemical reactions involving “this compound” are not specified in the sources I found .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. Unfortunately, the specific physical and chemical properties for “this compound” are not provided in the sources I found .Scientific Research Applications
Bromophenol Derivatives from Marine Algae
Bromophenol derivatives isolated from the red alga Rhodomela confervoides were studied for their structures and potential bioactivity. Although these compounds were found inactive against several human cancer cell lines and microorganisms, the research highlights the exploration of marine-derived bromophenols for potential pharmaceutical applications (Zhao et al., 2004).
Antibacterial and Anticancer Applications
A study on the synthesis, spectral analysis, and antibacterial evaluation of 5-substituted-1,3,4-oxadiazol-2-yl 4-(4-methylpiperidin-1-ylsulfonyl)benzyl sulfides showcased the valuable biological activities of piperidine functionalities. These compounds exhibited valuable results in antibacterial screening, indicating their potential as antibacterial agents (Aziz‐ur‐Rehman et al., 2017).
Catechol Oxidase Models and Bioactivities
Research on less symmetrical dicopper(II) complexes with adjacent thioether groups investigated their catecholase activity, contributing to the understanding of enzyme models and the role of molecular structure in enzymatic functions. This study, involving derivatives of piperidine, contributes to the field of bioinorganic chemistry and enzyme mimetics (Merkel et al., 2005).
Synthesis and Evaluation for HIV Treatment
Another significant application involves the synthesis and evaluation of oximino-piperidino-piperidine amides as CCR5 receptor antagonists with potent anti-HIV activity. This research underscores the therapeutic potential of piperidine derivatives in developing treatments for HIV-1 infection (Palani et al., 2002).
Mechanism of Action
Mode of Action
For instance, it could form a sigma-bond with the benzene ring, generating a positively charged intermediate . This interaction could lead to changes in the target’s function, affecting cellular processes.
Biochemical Pathways
For example, they may interfere with intermolecular β-sheet fibrillation, which is crucial in the formation of protein aggregates
Pharmacokinetics
Similar compounds have been synthesized using transaminases, which offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant compounds
Result of Action
For instance, it could potentially influence the formation of protein aggregates, which are implicated in various diseases
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[3-(4-bromophenoxy)propyl]-4-methylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO/c1-13-7-10-17(11-8-13)9-2-12-18-15-5-3-14(16)4-6-15/h3-6,13H,2,7-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYYGFITZASOQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCOC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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